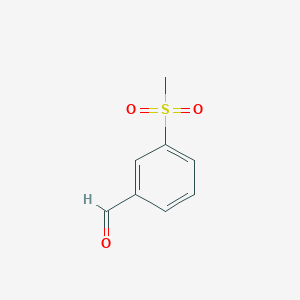

3-(Methylsulfonyl)benzaldehyde

描述

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, 3-(Methylsulfonyl)benzaldehyde serves as a crucial intermediate. The presence of both an aldehyde and a methylsulfonyl group allows for a wide range of chemical modifications. The aldehyde functional group can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions. The methylsulfonyl group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring, making it susceptible to certain types of reactions.

The importance of this compound extends significantly into medicinal chemistry. It is a key building block in the synthesis of various pharmaceutical agents. For instance, its derivatives have been explored for their potential as therapeutic agents. The structural motif of this compound is found in molecules designed to interact with biological targets, highlighting its role in the development of new drugs.

Fundamental Role as a Synthetic Intermediate and Building Block

The utility of this compound as a synthetic intermediate is rooted in its bifunctional nature. The aldehyde group provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in constructing more complex molecular architectures. Chemists utilize this reactivity to build molecular scaffolds that are later elaborated into target molecules with specific functions.

As a building block, it offers a pre-functionalized aromatic ring. The methylsulfonyl group can direct further substitutions on the ring and can itself be a key feature for biological activity or for tuning the physical properties of the final compound. For example, the related compound 4-(methylsulfonyl)benzaldehyde (B46332) is a key intermediate in the production of the broad-spectrum antibiotic thiamphenicol. google.com This highlights the general importance of methylsulfonyl benzaldehyde (B42025) isomers in the synthesis of pharmaceuticals. Research has also shown that thiazolidin-4-ones derived from 4-(methylsulfonyl)benzaldehyde can inhibit the activity of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSMURBVBQUOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544655 | |

| Record name | 3-(Methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43114-43-8 | |

| Record name | 3-(Methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylsulphonyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Methylsulfonyl Benzaldehyde

Electronic Effects of the Methylsulfonyl Group on Aromatic Reactivity

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. viu.ca This influence is a combination of inductive and resonance effects. By pulling electron density from the benzene (B151609) ring, the methylsulfonyl group deactivates the ring towards electrophilic attack while simultaneously making it more susceptible to nucleophilic substitution.

Implications for Electrophilic Aromatic Substitution

The strong electron-withdrawing nature of the methylsulfonyl group significantly deactivates the aromatic ring, rendering it less reactive towards electrophilic aromatic substitution (EAS). numberanalytics.com In EAS reactions, an electrophile attacks the electron-rich π system of the benzene ring. masterorganicchemistry.com By diminishing the electron density of the ring, the methylsulfonyl group slows down this type of reaction. numberanalytics.com

Furthermore, the methylsulfonyl group acts as a meta-director for incoming electrophiles. This directive effect can be understood by examining the resonance structures of the intermediates formed during electrophilic attack. When the electrophile adds to the ortho or para positions relative to the methylsulfonyl group, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement. In contrast, attack at the meta position avoids this unfavorable configuration, making the meta pathway the preferred route for substitution.

Implications for Nucleophilic Attack

Conversely, the electron-deficient character imparted by the methylsulfonyl group makes the aromatic ring more vulnerable to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group. The presence of a strong electron-withdrawing group like -SO₂CH₃ is crucial as it helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. While 3-(methylsulfonyl)benzaldehyde itself does not possess a typical leaving group on the ring for a standard SNAr reaction, its electron-deficient nature is a key principle in the broader reactivity of sulfonylated aromatics. acs.org

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. The reactivity of this aldehyde is further enhanced by the electron-withdrawing methylsulfonyl group on the aromatic ring, which increases the partial positive charge on the carbonyl carbon.

Schiff Base Formation and Imination Mechanisms

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. scispace.com This reaction is a cornerstone of organic synthesis and is fundamental to the formation of many biologically active molecules. ijmcmed.orgiljs.org.ng

General Mechanism of Schiff Base Formation

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the aldehyde. |

| 2. Formation of Carbinolamine | An unstable tetrahedral intermediate, the carbinolamine, is formed. ijmcmed.orgijacskros.com |

| 3. Proton Transfer | Proton transfer steps occur to form a better leaving group (water). |

| 4. Dehydration | A molecule of water is eliminated, resulting in the formation of the C=N double bond characteristic of a Schiff base. scispace.comnih.gov |

Aldol (B89426) Condensation Reactivity

Aldol condensations are vital carbon-carbon bond-forming reactions in organic chemistry. researchgate.net The classic reaction involves the dimerization of an aldehyde or ketone that possesses an α-hydrogen. masterorganicchemistry.com However, this compound lacks α-hydrogens and therefore cannot enolize and act as the nucleophilic partner in a self-condensation.

Instead, it can readily participate as the electrophilic partner in a crossed-aldol reaction, specifically a Claisen-Schmidt condensation. wikipedia.org This reaction occurs between an aromatic carbonyl compound without α-hydrogens and an enolizable aldehyde or ketone. wikipedia.org The electron-withdrawing methylsulfonyl group enhances the electrophilicity of the carbonyl carbon in this compound, making it a highly reactive substrate for attack by an enolate.

The general mechanism for a base-catalyzed Claisen-Schmidt condensation is as follows:

Enolate Formation: A base abstracts an α-hydrogen from the enolizable carbonyl compound (e.g., acetone) to form a nucleophilic enolate ion. cutm.ac.inquora.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a β-alkoxide intermediate. cutm.ac.in

Protonation: The alkoxide is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy carbonyl compound (the aldol addition product). quora.com

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a conjugated α,β-unsaturated carbonyl compound, as the resulting double bond is stabilized by conjugation with both the aromatic ring and the carbonyl group. quora.com

Research has demonstrated the successful use of sulfonylated benzaldehydes in aldol reactions. For instance, 4-(methylsulfonyl)benzaldehyde (B46332) has been used as a substrate in aldolase-catalyzed reactions with glycine (B1666218) to synthesize key building blocks for pharmaceuticals. researchgate.net

Exploration of Radical-Mediated Transformations

The study of radical reactions provides another avenue for understanding the reactivity of this compound. Radical-mediated processes can offer synthetic routes that are complementary to traditional ionic pathways.

One potential area of radical reactivity involves the aldehyde's C-H bond. Aldehydes can be susceptible to radical abstraction at the formyl hydrogen. Additionally, strategies have been developed for the generation of ketyl radicals from aldehydes, which can then participate in coupling reactions. acs.org

Another focus is the sulfonyl group itself. Sulfonyl radicals can be generated from sulfonyl derivatives and participate in various transformations. mdpi.com For example, copper-mediated C-H sulfonylation of benzaldehydes has been achieved using sulfinate salts, which are believed to proceed through intermediates that may not involve a free sulfonyl radical as the key step. nih.govchemrxiv.org While not a direct reaction of this compound, these studies highlight the chemical accessibility of the sulfonyl moiety and its influence on C-H activation. The generation of a sulfonyl radical from a sulfonyl chloride can initiate cascade reactions, such as cyano-migration and cyclization. mdpi.com

Reaction Kinetics and Optimization Studies

The efficiency and outcome of reactions involving this compound are governed by a variety of factors. Understanding and manipulating these parameters are crucial for optimizing reaction kinetics, maximizing the yield of desired products, and ensuring high selectivity.

Several key parameters have been identified as influential in the reactions of aromatic sulfonyl aldehydes. These include the choice of catalyst, solvent, reactant concentration, and temperature. Optimization of these factors is critical for achieving desired chemical transformations efficiently.

Catalysts and Reagents: The selection of an appropriate catalyst is paramount. For instance, in the synthesis of related aryl sulfones, copper(I) catalysts paired with ligands like N,N'-dimethylethylenediamine (DMEDA) have been shown to facilitate the coupling of aryl halides with sulfinate salts. The catalyst loading is a critical parameter, with 5 mol% often being optimal for activity. In oxidation reactions to form the sulfonyl group from a methylthio precursor, various oxidants such as m-Chloroperbenzoic acid (m-CPBA), Oxone, or hydrogen peroxide with a vanadium catalyst are effective. For aldol reactions, the use of enzymes like threonine aldolase (B8822740) can lead to high conversion rates and excellent stereoselectivity. researchgate.net

Solvent Systems: The solvent plays a crucial role in reactant solubility and can influence reaction pathways. In copper-catalyzed coupling reactions, dimethyl sulfoxide (B87167) (DMSO) is effective as it ensures the solubility of both the aromatic and sulfinic acid components. For oxidation reactions, dichloromethane (B109758) or acetonitrile (B52724) are common choices. The solubility of a related isomer, 4-(methylsulfonyl)benzaldehyde, has been systematically studied in various organic solvents, with solubility increasing with temperature. The solubility was found to be highest in acetone, followed by acetonitrile and acetic acid, providing a basis for solvent selection in reactions and purification processes. researchgate.net In some cases, ionic liquids like 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([MMIm][MSO4]) have been used, where the water content within the ionic liquid itself can be optimized to act as a catalyst and reaction medium. mdpi.com

Reactant Stoichiometry: The molar ratio of reactants is a key factor in maximizing yield and minimizing byproducts. In three-component reactions for the synthesis of triazine-dithiones from aldehydes, varying the equivalents of the other reactants, such as thiourea (B124793), has a significant impact on the product yield. beilstein-journals.org For example, using 2.5 equivalents of thiourea was found to be optimal in one such reaction. beilstein-journals.org Similarly, in the synthesis of p-methylsulfonyl benzaldehyde (B42025), the molar ratio of 4-chlorobenzaldehyde (B46862) to sodium methyl mercaptide and a phase-transfer catalyst is carefully controlled. google.com

Temperature: Reaction temperature directly affects the reaction rate and can influence selectivity. For the synthesis of 4-fluoro-3-(methylsulfonyl)benzaldehyde (B113277) via copper-catalyzed coupling, a temperature of 110°C is used. In contrast, oxidation of a methylthio group to a sulfone is typically carried out at lower temperatures, between 0–25°C. Optimization studies for Suzuki-Miyaura cross-coupling reactions to produce related aldehydes found 80°C to be an effective temperature. sci-hub.box

The following table summarizes optimized conditions found for reactions involving structurally similar sulfonyl benzaldehydes.

| Reaction Type | Reactant/Substrate | Catalyst/Reagent | Solvent | Temperature | Yield/Conversion |

| Copper-Catalyzed Coupling | 3-bromo-4-fluoro-benzaldehyde | 5 mol% Cu(I) trifluoromethanesulfonate, DMEDA | DMSO | 110°C | 70–80% |

| Oxidation | 3-bromo-4-(methylsulfanyl)benzaldehyde | m-CPBA, Oxone, or H₂O₂/Vanadium catalyst | Dichloromethane or Acetonitrile | 0–25°C | 85–95% |

| Suzuki-Miyaura Coupling | 6-bromo-8-methyl-quinoline | 2.6 mol% Pd catalyst, K₂CO₃ | DMF/Water (10:1) | 80°C | 85–92% |

| Aldol Reaction | 4-methylsulfonyl benzaldehyde | L-threonine aldolase (LTA) variant | Not specified | Not specified | 73.2% conversion |

| Knoevenagel Condensation | Benzaldehyde, Malononitrile (B47326) | [MMIm][MSO₄] with 2% H₂O | [MMIm][MSO₄] | Room Temp. | 99% |

Control of Stoichiometry and Reagent Addition: The formation of byproducts can often be suppressed by carefully controlling the amount of reagents and their addition rate. For example, in bromination reactions, over-bromination can be a significant issue. sci-hub.box One strategy to avoid this is to stop the reaction at 70-80% conversion, crystallize the desired product, and then add more reagent to the remaining starting material to push the reaction to completion without significant byproduct formation. sci-hub.box In other cases, using a controlled stoichiometry (e.g., a 1:1.2 ratio of aldehyde to a sulfonylating agent) can prevent unwanted side reactions.

Inert Atmosphere and Degassing: For reactions sensitive to oxidation or those involving organometallic catalysts, such as the Suzuki-Miyaura coupling, removing dissolved oxygen is crucial. sci-hub.box This is typically achieved by thoroughly degassing the reaction mixture using vacuum and inert gas (e.g., nitrogen or argon) backfills. sci-hub.box This practice minimizes the formation of oxidative side products and prevents the deactivation of the catalyst, which can lead to byproducts like homocoupled biaryls. sci-hub.box

pH Control During Workup: The workup procedure is a critical step where byproducts can be effectively removed. In the synthesis of p-methylsulfonyl benzaldehyde, the reaction mixture is treated with a base, such as liquid caustic soda, to adjust the pH to 7-8. This converts acidic byproducts into their water-soluble sodium salts, which can then be easily separated from the main product during extraction or crystallization. google.com

Continuous-Flow Processes: Modern manufacturing techniques like continuous-flow synthesis offer precise control over reaction parameters such as temperature and residence time. nih.gov This enhanced control can significantly minimize byproduct formation. For instance, in the synthesis of a derivative of 3-(methylsulfonyl)-l-phenylalanine, a continuous-flow process was implemented to avoid the high temperatures that could lead to the formation of urea (B33335) as a byproduct in a traditional batch process. nih.gov

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The inherent reactivity of 3-(Methylsulfonyl)benzaldehyde makes it a key starting material for the synthesis of elaborate molecular frameworks. Its aldehyde group readily participates in a variety of carbon-carbon bond-forming reactions, allowing for the extension and elaboration of its core structure. For instance, it can be utilized in domino reactions, where multiple bond-forming events occur in a single synthetic operation, to construct intricate polycyclic systems. A notable example is its use in the synthesis of 3-benzyl isoquinolines through a microwave-promoted domino imination/cycloisomerization process. rsc.orgrsc.org This method provides an efficient pathway to these important structural motifs, which are found in numerous biologically active compounds. rsc.org

The electron-withdrawing nature of the methylsulfonyl group also activates the aromatic ring towards nucleophilic substitution reactions, further expanding its utility in building complex molecules. This dual reactivity of the aldehyde and the substituted ring system allows for a stepwise and controlled construction of multifaceted molecular architectures.

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. univpancasila.ac.id this compound serves as a crucial precursor for the synthesis of a wide variety of these valuable ring systems.

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceuticals and natural products. iipseries.orgmdpi.com this compound has been successfully employed in the synthesis of several important classes of these compounds.

Pyrimidines: Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities. rsc.orgsciencepublishinggroup.comtandfonline.comsemanticscholar.orgjocpr.com While direct synthesis of pyrimidines from this compound is not extensively detailed in the provided results, the general synthetic strategies for pyrimidines often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. jocpr.com The aldehyde functionality of this compound can be readily transformed into a suitable precursor for such cyclization reactions.

Isoquinolines: The isoquinoline (B145761) core is a key structural feature of many alkaloids and pharmacologically active molecules. rsc.org As previously mentioned, this compound is a key reactant in the domino synthesis of 3-benzyl isoquinolines. rsc.orgrsc.org In a specific example, 2-(3-(4-(Methylsulfonyl)phenyl)prop-2-yn-1-yl)benzaldehyde, a derivative of this compound, undergoes cycloisomerization to yield 3-(4-(Methylsulfonyl)benzyl)isoquinoline. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2-(3-(4-(Methylsulfonyl)phenyl)prop-2-yn-1-yl)benzaldehyde | Ammonium (B1175870) Acetate, Microwave | 3-(4-(Methylsulfonyl)benzyl)isoquinoline | 67% | rsc.org |

The synthesis of sulfur-containing heterocycles is another area where this compound proves to be a valuable synthon. nih.govresearchgate.net

Thiazolidinones: Thiazolidin-4-ones are a class of heterocyclic compounds that have attracted significant attention due to their diverse pharmacological properties. tandfonline.comijrps.comresearchgate.netnih.gov The synthesis of thiazolidinones often involves the condensation of an aldehyde, an amine, and a mercapto-containing carboxylic acid. Research has shown that thiazolidinones derived from 4-(methylsulfonyl)benzaldehyde (B46332) exhibit biological activity. researchgate.net While the direct use of this compound in these specific syntheses is not explicitly detailed, the general reactivity pattern of aromatic aldehydes suggests its applicability in similar multi-component reactions to generate 2-(3-(methylsulfonyl)phenyl)thiazolidin-4-one derivatives. ijrps.comnih.gov

Thiophenes: Thiophenes are another important class of sulfur-containing heterocycles with applications in materials science and pharmaceuticals. d-nb.infonih.govresearchgate.net The synthesis of thiophenes can be achieved through various methods, including the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. d-nb.info this compound can serve as the carbonyl component in such reactions, leading to the formation of thiophenes bearing the 3-(methylsulfonyl)phenyl substituent.

Oxygen-containing heterocycles are also readily accessible using this compound as a starting material. acs.org

Oxazolidinones: Oxazolidinones are a class of heterocyclic compounds that have gained prominence as antibacterial agents. psu.edubioorg.orgorgsyn.orgnih.govorganic-chemistry.org The synthesis of N-substituted oxazolidinones can be achieved through various routes, often involving the cyclization of amino alcohols or the reaction of epoxides with isocyanates. nih.govorganic-chemistry.org While direct examples of the use of this compound in oxazolidinone synthesis were not found in the search results, its aldehyde functionality can be reduced to an alcohol, which can then be converted to a suitable precursor for oxazolidinone ring formation. For instance, the resulting alcohol could be converted to a halomethyl derivative, which can then react with an amine and a carbonate salt to yield an oxazolidinone. nih.gov

Development of Agrochemical Intermediates

The unique chemical properties of this compound and its derivatives make them valuable intermediates in the synthesis of agrochemicals. chemimpex.comcymitquimica.comgreatwallchemicals.com The presence of the sulfonyl group can impart specific biological activities to the final products. For example, a related compound, 4-fluoro-3-(methylsulfonyl)benzaldehyde (B113277), is used as an intermediate in the synthesis of pesticides. This suggests that this compound could similarly be a precursor to novel and effective agrochemicals.

Precursors for Specialty Chemicals and Materials

Beyond its applications in pharmaceuticals and agrochemicals, this compound serves as a precursor for the synthesis of various specialty chemicals and materials. chemimpex.comevitachem.com Its ability to undergo a wide range of chemical transformations allows for the creation of molecules with tailored properties. For instance, its derivatives can be incorporated into polymers to modify their thermal or optical properties. The reactivity of the aldehyde group also allows for its immobilization onto solid supports, creating functionalized materials for applications in catalysis or separation science.

Applications in Medicinal and Biological Chemistry

Design and Synthesis of Biologically Active Agents

3-(Methylsulfonyl)benzaldehyde is an important starting material in the rational design of novel bioactive molecules. Medicinal chemists utilize it as a scaffold to construct larger, more complex structures with desired pharmacological properties. The aldehyde group can readily undergo reactions such as condensation, reductive amination, and Wittig reactions to form diverse classes of compounds.

For instance, it is used in Claisen-Schmidt condensation reactions with various ketones to produce chalcones, which are precursors to flavonoids and are known to exhibit a wide range of biological activities. Similarly, it can be reacted with primary amines to form Schiff bases (imines), a class of compounds frequently investigated for their therapeutic potential. The presence of the methylsulfonyl group is strategic, as it can act as a bioisostere for other functional groups and enhance binding interactions with biological targets like enzymes or receptors.

Role in Pharmaceutical Intermediate and Active Pharmaceutical Ingredient (API) Synthesis

As a pharmaceutical intermediate, this compound or its core structure is a crucial component in the synthesis of several modern drugs. Its specific isomeric form is key to the structure and function of the final Active Pharmaceutical Ingredient (API).

In the synthesis of certain broad-spectrum antibiotics, the methylsulfonylphenyl moiety is a critical pharmacophore. However, it is the structural isomer, 4-(Methylsulfonyl)benzaldehyde (B46332) , that serves as the direct precursor for the antibiotics Thiamphenicol and Florfenicol. These drugs contain a 4-(methylsulfonyl)phenyl group as a core component of their final structure. While this compound is a closely related compound, the specific para-position of the methylsulfonyl group in the 4-isomer is essential for the established synthetic pathways and the ultimate biological activity of these particular antibiotics.

A direct and significant application of the 3-(methylsulfonyl)phenyl moiety is found in the synthesis of Lifitegrast, a drug used for the treatment of dry eye disease. The chemical structure of Lifitegrast is (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-l,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid.

In the multi-step synthesis of this complex molecule, a precursor derived from this compound is used to construct the 3-(3-(methylsulfonyl)phenyl)propanoic acid side chain. This part of the molecule is crucial for its mechanism of action, which involves inhibiting the interaction between two cell surface proteins (LFA-1 and ICAM-1). The specific placement of the methylsulfonyl group at the meta-position is a deliberate design choice to optimize the drug's binding affinity and efficacy.

Selective Cyclooxygenase-2 (COX-2) inhibitors are an important class of anti-inflammatory drugs. A common structural feature in many of these inhibitors, including the well-known drug Celecoxib, is a phenyl ring substituted with a sulfone or sulfonamide group. This feature is key to the selective binding to the COX-2 enzyme over its COX-1 isoform.

In the case of many prominent COX-2 inhibitors, it is the 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl moiety that has been extensively utilized and proven effective. This para-substitution pattern allows the functional group to fit into a specific hydrophilic side pocket of the COX-2 enzyme's active site, contributing to its selectivity. While this compound provides a similar functional group, the specific positional chemistry of the 4-isomer has been more central to the design and development of this particular class of anti-inflammatory agents.

In Vitro and In Vivo Biological Activity Profiling of Derivatives

The synthesis of novel derivatives from this compound is a common strategy in drug discovery to explore new therapeutic activities. Once synthesized, these new compounds are subjected to rigorous biological screening to determine their potential effects.

Derivatives of this compound, particularly Schiff bases and chalcones, are frequently evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi. Schiff bases are formed by the condensation of this compound with various amines, while chalcones are synthesized via its condensation with acetophenones.

These studies typically determine the Minimum Inhibitory Concentration (MIC) of the compounds, which is the lowest concentration required to inhibit the visible growth of a microorganism. The results of these screenings help identify promising new chemical structures that could be further developed into novel antimicrobial agents. While extensive data for derivatives of this specific aldehyde is not widely published, the table below illustrates how such data is typically presented for Schiff base derivatives against common pathogens.

| Derivative Compound | Test Organism | Strain | MIC (μg/mL) |

|---|---|---|---|

| Schiff Base Derivative A | Staphylococcus aureus | ATCC 25923 | 62.5 |

| Schiff Base Derivative A | Escherichia coli | ATCC 25922 | 125 |

| Schiff Base Derivative B | Staphylococcus aureus | ATCC 25923 | 31.25 |

| Schiff Base Derivative B | Escherichia coli | ATCC 25922 | 62.5 |

| Schiff Base Derivative C | Candida albicans | ATCC 10231 | 250 |

Note: The data in this table is illustrative of typical results from antimicrobial screening of novel Schiff bases and does not represent experimentally verified values for specific derivatives of this compound from the cited literature.

Anti-inflammatory Activity Investigations

A thorough review of scientific databases and scholarly articles reveals a lack of specific studies investigating the anti-inflammatory properties of this compound. Consequently, there is no available data from in vitro or in vivo models to report on its potential efficacy in modulating inflammatory pathways. Research on other benzaldehyde (B42025) derivatives has shown varied effects on inflammatory markers, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Antiglioma Activity and Cytotoxicity Evaluations

Investigations into the potential antiglioma activity and cytotoxic effects of this compound on glioma cell lines have not been reported in the accessible scientific literature. While some benzaldehyde derivatives have been evaluated for their anticancer properties against various cell lines, specific data on the efficacy and cytotoxicity of this compound against glioma cells is not available.

Advanced Characterization Techniques and Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(Methylsulfonyl)benzaldehyde in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D-NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group. The electron-withdrawing nature of both the aldehyde (-CHO) and methylsulfonyl (-SO₂CH₃) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound will show distinct resonances for the carbonyl carbon of the aldehyde, the aromatic carbons, and the methyl carbon of the sulfonyl group. The chemical shifts are indicative of the electronic environment, with the carbonyl carbon appearing significantly downfield.

2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would further confirm the structural assignments. A COSY spectrum would show correlations between adjacent aromatic protons, confirming their relative positions on the ring. An HSQC spectrum would link each proton to its directly attached carbon atom, solidifying the assignments made from the 1D spectra.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~10.1 | ~191 |

| Aromatic (C2-H) | ~8.4 | ~131 |

| Aromatic (C4-H) | ~8.2 | ~130 |

| Aromatic (C5-H) | ~7.8 | ~136 |

| Aromatic (C6-H) | ~8.3 | ~128 |

| Methyl (-SO₂CH₃) | ~3.2 | ~44 |

| Aromatic (C1) | - | ~138 |

| Aromatic (C3) | - | ~141 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is dominated by strong absorption bands characteristic of its functional groups. A very strong and sharp peak corresponding to the C=O stretching vibration of the aldehyde group is expected around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric S=O stretch is also typically Raman active. The C=O stretch of the aldehyde, while strong in the IR, will also be visible in the Raman spectrum.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1710 - 1690 |

| Aldehyde (-CHO) | C-H Stretch | 2850 - 2820, 2750 - 2720 |

| Sulfonyl (-SO₂CH₃) | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (-SO₂CH₃) | S=O Symmetric Stretch | 1160 - 1120 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Mass Spectrometry (MS) Applications: ESI-MS, LC-MS, GC/MS for Purity and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and assessing its purity. The compound has a molecular formula of C₈H₈O₃S, corresponding to a molecular weight of approximately 184.21 g/mol .

GC/MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate components of a mixture before their detection by the mass spectrometer. These methods are crucial for verifying the purity of a sample of this compound by detecting and identifying any potential impurities.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for confirming the molecular weight. In the positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 185.22.

Under electron ionization (EI) conditions, typically used in GC-MS, the molecule undergoes fragmentation. Key fragmentation pathways would likely involve the loss of the hydrogen atom from the aldehyde (M-1), the entire formyl radical (M-29), or the methylsulfonyl group (M-79).

Interactive Table: Expected Mass Spectrometry Fragments

| Ion | m/z (approx.) | Description |

| [C₈H₈O₃S]⁺• | 184.02 | Molecular Ion (M⁺•) |

| [C₈H₇O₃S]⁺ | 183.01 | Loss of H radical |

| [C₇H₅O₂S]⁺ | 155.00 | Loss of formyl radical (-CHO) |

| [C₇H₈O]⁺• | 108.06 | Loss of sulfur dioxide (-SO₂) |

| [C₇H₅O]⁺ | 105.03 | Loss of methylsulfonyl radical (-SO₂CH₃) |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The benzene ring and the carbonyl group are the primary chromophores. The π → π* transitions, associated with the aromatic system, are typically intense and occur at shorter wavelengths (around 250-280 nm). The n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is characteristically less intense and appears at a longer wavelength (around 300-330 nm). The presence of the electron-withdrawing sulfonyl group can cause a slight shift in the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate data on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly available databases. However, analysis of the closely related isomer, 4-(Methylsulfonyl)benzaldehyde (B46332), has been published and reveals details about molecular conformation and crystal packing, which are often dictated by C-H···O hydrogen bonds. A similar study on the 3-isomer would be invaluable for understanding its solid-state properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For this compound (C₈H₈O₃S), the theoretical elemental composition can be calculated based on its molecular formula. Experimental results from a synthesized sample are then compared to these theoretical values to verify its elemental composition and support the assessment of its purity.

Interactive Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass % |

| Carbon | C | 12.011 | 52.16% |

| Hydrogen | H | 1.008 | 4.38% |

| Oxygen | O | 15.999 | 26.05% |

| Sulfur | S | 32.06 | 17.41% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the properties of organic molecules like 3-(Methylsulfonyl)benzaldehyde. DFT calculations can predict a wide range of molecular properties, from geometries to spectroscopic signatures and reactivity parameters. While specific DFT studies on this compound are not extensively documented in the literature, data from its isomer, 4-(Methylsulfonyl)benzaldehyde (B46332), and other related molecules provide a strong basis for understanding its computational profile.

Prediction of Molecular Geometries and Conformational Preferences

The following table presents selected experimental bond lengths for 4-(Methylsulfonyl)benzaldehyde from X-ray crystallography, which serve as a benchmark for computational predictions.

| Bond | Experimental Bond Length (Å) |

|---|---|

| S–O1 | 1.4355 |

| S–O2 | 1.4385 |

| S–C(ring) | 1.759 |

| S–C(methyl) | 1.7703 |

| C=O | 1.201 |

Simulation and Assignment of Vibrational Spectra

A representative comparison of calculated and experimental vibrational frequencies for a related sulfonated aromatic compound is shown in the table below.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| SO2 asymmetric stretching | 1345 | 1350 |

| SO2 symmetric stretching | 1170 | 1175 |

| C=O stretching | 1705 | 1700 |

| Aromatic C-H stretching | 3070 | 3065 |

| Methyl C-H stretching | 2950 | 2945 |

Note: Data are representative values for aromatic sulfonyl compounds and may not correspond to a single specific molecule.

Analysis of Electronic Structure and Reactivity Parameters

DFT calculations provide detailed information about the electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Global reactivity descriptors, such as chemical potential (µ), hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. mdpi.com These parameters are useful for predicting how a molecule will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map, which can also be generated from DFT calculations, visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.govscispace.com

The following table outlines key electronic properties that can be calculated using DFT.

| Property | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | µ2 / 2η | Quantifies the electrophilic nature of a molecule |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein. While no specific molecular docking studies for this compound have been reported, the benzaldehyde (B42025) scaffold is present in many compounds that have been investigated as enzyme inhibitors.

For example, various benzaldehyde derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant in the context of Alzheimer's disease. mdpi.comnih.govnih.gov In these studies, molecular docking is used to place the benzaldehyde derivative into the active site of the enzyme and analyze the potential binding interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the ligand-protein complex. mdpi.comddg-pharmfac.net The docking results can help to rationalize the observed inhibitory activity of a series of compounds and guide the design of new, more potent inhibitors.

Comparative Analysis of Computational and Experimental Data (e.g., Rotational Barriers)

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. The rotational barrier of the aldehyde group in benzaldehyde and its derivatives is a property that has been studied both experimentally and computationally, providing a good basis for comparison. The barrier to internal rotation of the formyl group in benzaldehyde has been determined experimentally to be approximately 4.38 kcal/mol. rsc.org

Computational studies on para-substituted benzaldehydes have used DFT to calculate these rotational barriers. benthamdirect.comresearchgate.net The calculated values can then be compared to experimental data to assess the accuracy of the computational method and basis set used. benthamdirect.com Discrepancies between theoretical and experimental values can sometimes be attributed to the limitations of the computational model or the conditions under which the experimental data were obtained. rsc.org For instance, calculations are often performed on an isolated molecule in the gas phase, whereas experiments may be conducted in the solid state or in solution. A study on N-benzhydrylformamides compared DFT-calculated rotational barriers with those determined experimentally by NMR, finding a satisfactory correspondence. nih.gov

The following table provides a conceptual comparison of rotational barriers for substituted benzaldehydes.

| Compound | Experimental Rotational Barrier (kcal/mol) | Calculated Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| Benzaldehyde | 4.38 rsc.org | 4.5-5.0 | DFT/ab initio |

| p-Nitrobenzaldehyde | Higher than benzaldehyde | Consistently higher | DFT |

| p-Aminobenzaldehyde | Lower than benzaldehyde | Consistently lower | DFT |

Note: Calculated values are representative and depend on the level of theory and basis set used.

Structure Activity Relationship Sar Studies and Derivative Analysis

Rational Design and Synthesis of Analogues and Derivatives

There is a notable absence of published studies detailing the rational design and synthesis of analogues and derivatives specifically based on the 3-(methylsulfonyl)benzaldehyde scaffold for the purpose of systematic biological or chemical activity screening. While general synthetic methods for modifying benzaldehyde (B42025) and sulfonyl compounds are well-established in organic chemistry, their specific application to this compound with a clear design rationale for enhancing or modifying a particular activity is not documented in the available literature.

Comprehensive Comparison with Structurally Related Benzaldehyde Derivatives

A comprehensive, data-driven comparison of this compound with other structurally related benzaldehyde derivatives is not available in the current body of scientific literature. While it is understood that the position of the methylsulfonyl group on the benzene (B151609) ring (ortho, meta, or para) will influence the electronic and steric properties of the molecule, and thus its reactivity and biological interactions, specific comparative studies detailing these differences for the 3-substituted isomer are lacking. For instance, research on the 4-isomer, 4-(methylsulfonyl)benzaldehyde (B46332), has been more extensive, but direct comparative analyses with the 3-isomer are not readily found.

Elucidation of Structural Determinants for Biological and Chemical Activities

Given the lack of dedicated SAR studies, the key structural determinants of this compound for any specific biological or chemical activity have not been elucidated. Identifying the pharmacophore or toxophore, understanding the role of the methylsulfonyl group's electron-withdrawing nature at the meta position, and determining the impact of the aldehyde functionality in specific interactions would require targeted research that does not appear to have been published.

Process Chemistry, Optimization, and Green Chemistry Initiatives

Reaction Condition Optimization for Enhanced Yield, Purity, and Selectivity

The optimization of reaction conditions is a critical aspect of the process chemistry for 3-(Methylsulfonyl)benzaldehyde, directly impacting the yield, purity, and selectivity of the final product. A common synthetic route involves the oxidation of a precursor, such as 3-(methylthio)benzaldehyde (B1281139). The efficiency of this oxidation step is highly dependent on several parameters.

Key parameters that are typically optimized include:

Oxidizing Agent: The choice and concentration of the oxidizing agent are paramount. Hydrogen peroxide is a commonly used oxidant, often in the presence of a catalyst. The molar ratio of the oxidant to the starting material is carefully controlled to ensure complete conversion while minimizing over-oxidation or side reactions. For instance, in the synthesis of the related p-methylsulfonyl benzaldehyde (B42025), hydrogen peroxide is used in molar ratios ranging from 2.5 to 4 times that of the p-methylthio benzaldehyde. google.com

Catalyst: The selection of an appropriate catalyst is crucial for accelerating the reaction rate and improving selectivity. For the oxidation of thioethers to sulfones, various catalysts can be employed. In the synthesis of p-methylsulfonyl benzaldehyde, manganous sulfate (B86663) is utilized as an oxidation catalyst. google.com The catalyst loading is a key variable to optimize, as too little may result in slow or incomplete reactions, while too much can lead to increased costs and potential contamination of the product.

Temperature: Reaction temperature significantly influences the reaction kinetics and the formation of byproducts. The oxidation of the thioether to the sulfone is an exothermic reaction, and therefore, careful temperature control is necessary. For the synthesis of p-methylsulfonyl benzaldehyde, the reaction temperature is controlled between 60-65 °C. google.com

Solvent: The solvent system plays a role in reactant solubility, reaction rate, and ease of product isolation. While some processes aim for solvent-free conditions, others may utilize solvents to improve reaction control and efficiency.

pH: The pH of the reaction mixture can affect the stability of both reactants and products, as well as the catalytic activity. In the synthesis of p-methylsulfonyl benzaldehyde, the pH is adjusted to 7.5 with liquid caustic soda after the reaction is complete to facilitate crystallization of the product. google.com

The optimization of these parameters is often carried out using statistical methods such as Design of Experiments (DoE) to efficiently explore the multidimensional reaction space and identify the optimal conditions for achieving high yield and purity. For example, a two-step synthesis of p-methylsulfonyl benzaldehyde from p-chlorobenzaldehyde reports a total yield of 94.5% with a purity of 99.5% after optimization of the reaction conditions. google.com

| Parameter | Condition Range/Value | Impact on Yield, Purity, and Selectivity |

|---|---|---|

| Oxidizing Agent (e.g., H₂O₂) Molar Ratio | 2.5 - 4.0 equivalents | Higher ratios can increase conversion but may lead to over-oxidation and reduced selectivity. |

| Catalyst (e.g., MnSO₄) Concentration | Catalytic amounts | Optimizing concentration is key to balancing reaction rate, yield, and cost. |

| Temperature | 60 - 65 °C | Affects reaction rate and byproduct formation. Precise control is needed for optimal selectivity. |

| pH | Adjusted to 7.5 post-reaction | Crucial for product isolation and crystallization, impacting final purity. |

Real-Time Process Monitoring and Control using Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. The implementation of PAT in the synthesis of this compound allows for a deeper understanding and better control of the manufacturing process.

Near-Infrared (NIR) spectroscopy is a powerful PAT tool for in-line monitoring of chemical reactions. It is non-destructive and can provide real-time information about the concentration of various components in the reaction mixture. In the synthesis of compounds structurally related to this compound, such as 3-(methylsulfonyl)-l-phenylalanine phenylmethyl ester, a combined NIR and Raman spectrometer system has been developed for real-time monitoring. mdpi.com

The advantages of using NIR spectroscopy include:

Real-time data acquisition: Allows for immediate feedback on the reaction progress.

Non-destructive analysis: The sample is not altered during the measurement.

In-line or on-line implementation: Probes can be inserted directly into the reactor or a flow loop.

For the synthesis of this compound, an NIR probe could be used to monitor the disappearance of the 3-(methylthio)benzaldehyde starting material and the appearance of the this compound product. This would enable precise determination of the reaction endpoint, preventing unnecessary heating or the formation of impurities due to prolonged reaction times.

Raman spectroscopy is another valuable PAT tool that provides information about the molecular vibrations in a sample. It is particularly well-suited for monitoring reactions in aqueous and other polar solvent systems where NIR can be less effective. Raman is also highly sensitive to changes in the carbon backbone and functional groups, making it ideal for tracking the conversion of the thioether to the sulfone group.

In the context of synthesizing intermediates for pharmaceuticals, a combined system with both NIR and Raman spectroscopy has been shown to be advantageous, allowing for the flexible application of the right spectroscopic technology depending on the sample composition. mdpi.com For the synthesis of this compound, Raman spectroscopy could be used to:

Track the intensity of specific vibrational bands corresponding to the C-S bond in the starting material and the S=O bonds in the product.

Monitor the formation of any intermediates or byproducts in real-time.

Provide data for the development of kinetic models of the reaction.

The integration of both NIR and Raman spectroscopy provides a comprehensive understanding of the reaction, enabling tighter process control and leading to a more consistent and high-quality product.

Scalability Assessments of Synthetic Procedures

The transition of a synthetic procedure from the laboratory bench to an industrial scale is a complex process that requires careful assessment of scalability. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and economically viable large-scale production.

Key considerations for scalability include:

Heat Transfer: The oxidation of thioethers to sulfones is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. The process must be designed with adequate cooling capacity to prevent thermal runaways.

Mass Transfer: In multiphase reaction systems, such as those involving a solid catalyst or immiscible liquids, efficient mixing is crucial to ensure adequate mass transfer between the phases. The scalability assessment must evaluate the impact of different reactor geometries and agitation rates on mass transfer and, consequently, on the reaction rate and yield.

Safety: The reagents used, such as strong oxidizing agents, may pose safety hazards on a large scale. A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential risks.

Equipment: The materials of construction for the reactors and other equipment must be compatible with the reaction conditions, including corrosive reagents and elevated temperatures.

A patent for the synthesis of the related p-methylsulfonyl benzaldehyde states that the preparation method is suitable for industrial production due to its low cost, high yield, and simple operation. google.com However, specific scalability data is often proprietary. A workflow for scaling up the electrochemical oxidation of a thioether to a sulfone, a key transformation in the synthesis of this compound, from milligram to kilogram scale in a flow setting has been reported, highlighting the importance of understanding the reaction mechanism and side reactions for successful scale-up. researchgate.net

Implementation of Environmentally Benign Synthetic Approaches

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize the environmental impact of manufacturing processes. For the synthesis of this compound, several green chemistry initiatives can be implemented.

One of the core principles of green chemistry is the use of safer solvents and auxiliaries. The development of synthetic routes that utilize green solvents or operate under solvent-free conditions is a key area of research.

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, have low toxicity, and low vapor pressure. DESs have been explored as sustainable media for the synthesis of sulfones. mdpi.com They can act as both the solvent and catalyst, simplifying the reaction system and reducing waste. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents in a variety of chemical reactions. They are non-volatile and can be designed to have specific properties. While some early ionic liquids had environmental concerns, newer generations are being designed to be more biodegradable and less toxic.

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product isolation. The oxidation of sulfides to sulfones has been achieved under solvent-free conditions using hydrogen peroxide. rsc.org This approach is highly atom-economical and environmentally friendly. For instance, the solvent-free oxidation of benzyl (B1604629) alcohol derivatives to the corresponding aldehydes has been demonstrated, which is a related and important transformation in organic synthesis. mdpi.com

The implementation of these green solvent strategies and solvent-free systems in the synthesis of this compound can lead to a more sustainable manufacturing process with a reduced environmental footprint.

| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |

|---|---|---|

| Deep Eutectic Solvents (DESs) | Eutectic mixtures of hydrogen bond donors and acceptors. Often biodegradable and have low toxicity. | Can act as both solvent and catalyst, simplifying the process and reducing waste. |

| Ionic Liquids (ILs) | Salts with low melting points, non-volatile. | Can replace volatile organic solvents, potentially improving reaction rates and selectivity. |

| Solvent-Free Synthesis | Reaction is conducted without a solvent. | High atom economy, reduced waste, simplified product isolation. |

Design and Application of Sustainable Catalysts

The industrial synthesis of this compound predominantly relies on the oxidation of its precursor, 3-(methylthio)benzaldehyde. The efficiency, selectivity, and environmental impact of this transformation are critically dependent on the catalytic system employed. Green chemistry principles have driven significant research into developing sustainable catalysts that minimize waste, avoid harsh reagents, and operate under milder conditions.

Traditionally, the oxidation of sulfides to sulfones often utilized stoichiometric oxidants such as meta-chloroperbenzoic acid (m-CPBA). nih.gov While effective, these methods generate significant amounts of waste and involve hazardous materials, making them less desirable for large-scale production. Modern approaches focus on catalytic systems using greener oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). nih.gov

A significant advancement in this area is the development of novel solid catalysts that offer high activity, selectivity, and reusability. isct.ac.jp Researchers have engineered hexagonal perovskite oxides, specifically strontium manganese oxide with ruthenium substitution (SrMn₁₋ₓRuₓO₃), for the aerobic oxidation of sulfides. bioengineer.org This catalyst design leverages oxygen defect engineering to enhance catalytic activity, enabling the reaction to proceed at temperatures as low as 30°C with exceptional selectivity (99%) toward the sulfone. isct.ac.jpbioengineer.org The low requirement for the precious metal (1% ruthenium doping) and the catalyst's stability over multiple cycles present a cost-effective and environmentally benign alternative to conventional methods. isct.ac.jpbioengineer.org

Another sustainable approach involves the use of base-metal catalysts in conjunction with hydrogen peroxide. For the synthesis of the related isomer, p-methylsulfonyl benzaldehyde, a process has been patented that uses a manganese salt, such as manganous sulfate, to catalyze the oxidation of p-methylthio benzaldehyde with hydrogen peroxide in the presence of sulfuric acid. google.com This method provides high yields and avoids more hazardous oxidizing agents. Furthermore, research has shown that under certain conditions, the oxidation of sulfides to sulfones can be achieved with aqueous hydrogen peroxide even in the absence of a catalyst, representing a highly sustainable, though potentially slower, option. nih.gov

The table below summarizes various catalytic approaches relevant to the synthesis of this compound, highlighting the progression towards more sustainable methodologies.

| Catalyst System | Oxidant | Typical Reaction Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| meta-Chloroperbenzoic acid (m-CPBA) (Stoichiometric) | m-CPBA | Room Temperature | Effective oxidation | nih.gov |

| Manganous Sulfate / Sulfuric Acid | Hydrogen Peroxide (H₂O₂) | 60-65°C | High yield, uses a green oxidant, inexpensive catalyst | google.com |

| Strontium Manganese Ruthenium Oxide (SrMn₁₋ₓRuₓO₃) | Molecular Oxygen (O₂) | 30°C | Excellent selectivity (99%), low temperature, catalyst is stable and reusable, uses air as oxidant | isct.ac.jpbioengineer.org |

| Catalyst-Free | Hydrogen Peroxide (H₂O₂) | 75°C | Eliminates catalyst cost and separation, highly sustainable | nih.gov |

Conclusion and Future Research Perspectives

Synthesis of Current Research Achievements

Research specifically focused on 3-(Methylsulfonyl)benzaldehyde is notably limited in published scientific literature. The compound is primarily recognized and available commercially as a chemical intermediate. chemicalbook.comalfa-chemistry.com Its existence is documented with defined physical and chemical properties, such as a melting point of 90-91°C and a boiling point of approximately 384.5°C. chemicalbook.com Unlike its structural isomer, 4-(methylsulfonyl)benzaldehyde (B46332), which is a known precursor in the synthesis of various pharmaceuticals, the meta-substituted counterpart has not been extensively explored or utilized in documented research endeavors. google.comresearchgate.netnih.gov The current body of research, therefore, establishes this compound as a readily available, yet scientifically underexplored, chemical entity. Its primary achievement is its synthesis and availability as a potential building block for organic chemistry, though its downstream applications and derivatives remain largely uninvestigated.

Identification of Remaining Challenges and Knowledge Gaps

The most significant challenge and overriding knowledge gap concerning this compound is the profound lack of specific research into its reactivity, potential applications, and biological activity. While the broader class of aryl methyl sulfones has been investigated for various pharmacological properties, including anti-inflammatory and antibacterial effects, these findings have not been specifically extended to or validated for the this compound scaffold. nih.govnih.gov

Key knowledge gaps include:

Synthetic Utility: There is a scarcity of studies utilizing this compound as a starting material for the synthesis of more complex molecules. Its reactivity in common organic reactions (e.g., condensations, cycloadditions, multi-component reactions) is not well-documented.

Medicinal Chemistry Potential: The biological profile of the compound is entirely unexplored. It is unknown whether it or its derivatives possess any therapeutic potential, for instance, as enzyme inhibitors or receptor modulators. Studies on related benzaldehyde (B42025) derivatives have shown promise in developing selective enzyme inhibitors, but this line of inquiry has not been applied to this compound. nih.govresearchgate.net

Material Science Applications: There is no available research on the potential incorporation of this compound into polymers or other materials where its sulfonyl and aldehyde functionalities might impart useful properties.

Comparative Isomer Studies: A direct comparative analysis of the chemical and biological properties of this compound versus its more-studied isomer, 4-(methylsulfonyl)benzaldehyde, is absent from the literature. Such a study would be crucial to understanding how the position of the methylsulfonyl group affects the molecule's characteristics.

Proposed Directions for Future Academic Inquiry and Innovation

Given the significant knowledge gaps, the field is open for extensive and foundational research on this compound. Future academic inquiry and innovation should be directed toward systematically characterizing the compound and exploring its potential applications.

Proposed research directions include:

Exploratory Synthesis and Reaction Chemistry:

Systematic investigation of the reactivity of the aldehyde group in reactions such as Wittig, aldol (B89426) condensation, and reductive amination to create a library of novel derivatives.

Exploration of the influence of the meta-positioned electron-withdrawing methylsulfonyl group on the reactivity of the aromatic ring and the aldehyde.

Medicinal Chemistry and Biological Screening:

Synthesis of a diverse library of derivatives based on the this compound scaffold for broad biological screening.

Targeted design and synthesis of potential inhibitors for enzymes where benzaldehyde or sulfone moieties are known to be active, such as aldehyde dehydrogenases (ALDH) or cyclooxygenases (COX). nih.govnih.gov

Computational and docking studies to predict potential biological targets and guide the synthesis of more potent and selective compounds.

Development of Novel Functional Materials:

Investigation into the use of this compound as a monomer or cross-linking agent in the development of specialty polymers. The polarity and rigidity imparted by the methylsulfonylphenyl group could lead to materials with unique thermal or optical properties.

The following table summarizes the key areas for future research:

| Research Area | Proposed Focus | Potential Innovation |

|---|---|---|

| Organic Synthesis | Characterize reactivity and develop synthetic routes to novel derivatives. | Creation of new molecular scaffolds and building blocks. |

| Medicinal Chemistry | Synthesize and screen a library of compounds for biological activity. | Discovery of new therapeutic agents (e.g., anti-inflammatory, anticancer). |

| Material Science | Incorporate into polymers and other advanced materials. | Development of new functional materials with unique properties. |

By pursuing these avenues of research, the scientific community can bridge the current knowledge gap and potentially unlock the latent value of this compound as a versatile tool in both medicinal chemistry and material science.

常见问题

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 3-(Methylsulfonyl)benzaldehyde?

- Methodology :

- Single-crystal X-ray diffraction is critical for structural elucidation. Use a diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å) and refine data using SHELXS97/SHELXL97 software. Parameters like unit cell dimensions (e.g., a = 6.1280 Å, b = 8.0400 Å for the 4-sulfonyl analog), space group (P21/c), and hydrogen bonding networks should be analyzed .

- Complementary techniques : NMR (¹H/¹³C) for functional group verification, IR for sulfonyl (S=O) and aldehyde (C=O) stretching vibrations, and mass spectrometry for molecular weight confirmation.

Q. What are common synthetic routes for this compound?

- Methodology :

- Oxidation of methylthio precursors : Start with 3-(methylthio)benzaldehyde and oxidize using agents like H₂O₂/CF₃COOH or KMnO₄ under controlled conditions to introduce the sulfonyl group .

- Friedel-Crafts sulfonylation : React benzaldehyde derivatives with methylsulfonyl chloride in the presence of Lewis acids (e.g., AlCl₃), though regioselectivity must be monitored for the 3-position .

Q. How to analyze impurities in this compound?

- Methodology :

- HPLC/GC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) to separate and quantify impurities. Compare retention times with reference standards (e.g., 4-chlorobenzophenone as a common impurity in benzaldehyde derivatives) .

- TGA/DSC : Assess thermal stability and detect decomposition byproducts .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data between studies on sulfonylbenzaldehyde derivatives?

- Methodology :

- Validate experimental parameters : Compare unit cell dimensions (e.g., β-angle variations in 4-sulfonyl analogs: 90.07° vs. literature reports) and hydrogen-bonding patterns. Use R-factor analysis (e.g., R[F²] < 0.05) to ensure data quality .

- Cross-validate with DFT calculations : Optimize molecular geometry using software like Gaussian and compare computed bond lengths/angles with experimental data .

Q. How to optimize reaction conditions for synthesizing this compound derivatives with bioactivity?

- Methodology :

- Oxime formation : Add excess NH₂OH·HCl to drive the reaction to completion, as demonstrated in benzaldehyde oxime syntheses for fungicidal compounds. Use anhydrous ethanol as a solvent at 60°C for 4–6 hours .

- Derivatization : React the aldehyde group with hydrazines or amines to form Schiff bases. Monitor pH (6.5–7.5) to avoid side reactions .

Q. How to address challenges in regioselectivity during sulfonylation of benzaldehyde derivatives?

- Methodology :

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the meta-position to guide sulfonylation to the desired 3-position.

- Kinetic vs. thermodynamic control : Optimize reaction temperature (e.g., 0°C for kinetic control vs. 80°C for thermodynamic) and solvent polarity (e.g., DMF for polar intermediates) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for this compound in different solvents?

- Methodology :

- Solubility screening : Use a standardized protocol (e.g., shake-flask method at 25°C) with HPLC quantification. Note discrepancies due to polymorphic forms (e.g., crystalline vs. amorphous) .

- Molecular dynamics simulations : Model solute-solvent interactions to explain anomalies (e.g., higher solubility in DMSO due to sulfonyl group coordination) .

Tables for Key Parameters

| Parameter | Value for 4-(Methylsulfonyl)benzaldehyde | Methodology |

|---|---|---|

| Crystal System | Monoclinic | X-ray diffraction |

| Space Group | P21/c | SHELX refinement |

| Unit Cell Dimensions (Å) | a = 6.1280, b = 8.0400, c = 16.734 | θ range: 2.4–25.2° |

| Hydrogen Bond Network | O···H (2.12–2.45 Å) | Mercury 4.0 software visualization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。